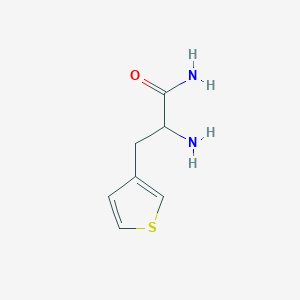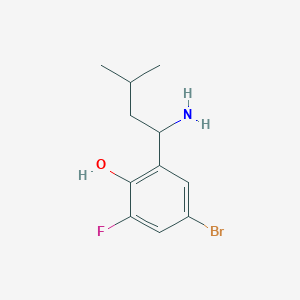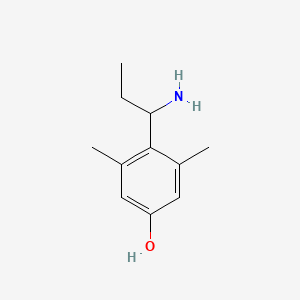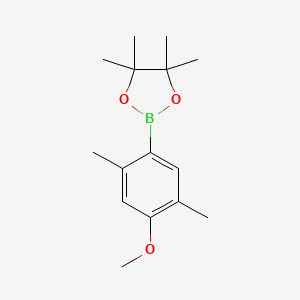
3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with difluoro groups at the 3 and 5 positions and a 1H-1,2,4-triazol-1-yl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-difluorobenzaldehyde with 1H-1,2,4-triazole under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoro groups.
Major Products Formed
Oxidation: 3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzoic acid.
Reduction: 3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde depends on its application. In medicinal chemistry, the triazole ring is known to interact with various biological targets, including enzymes and receptors. The difluoro groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde is unique due to the specific positioning of the difluoro groups and the triazole ring, which can confer distinct chemical and biological properties compared to other similar compounds. This unique structure can result in different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H5F2N3O |
|---|---|
Molecular Weight |
209.15 g/mol |
IUPAC Name |
3,5-difluoro-4-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H5F2N3O/c10-7-1-6(3-15)2-8(11)9(7)14-5-12-4-13-14/h1-5H |
InChI Key |
ZIICFEJDUXIWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N2C=NC=N2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B13288003.png)
![{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13288005.png)

![1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13288014.png)
![(3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13288030.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13288032.png)
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13288044.png)

![4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol](/img/structure/B13288058.png)
![1-[(3,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13288062.png)

